![molecular formula C14H18O2 B2583471 3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one CAS No. 1353586-60-3](/img/structure/B2583471.png)
3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one
カタログ番号 B2583471
CAS番号:
1353586-60-3
分子量: 218.296
InChIキー: RHQCDCBWHHVVRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one” is a chemical compound with the molecular weight of 218.3 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized using Schiff base ligands . These ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O2/c1-14(2)12(8-13(14)15)10-16-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 . This indicates that the compound has a cyclobutane core with a benzyloxy group and a ketone group attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Photocatalysis and Photochemistry
- Cyclobutane derivatives are key in understanding the mechanisms of photochemical reactions, including photodimerization processes that are crucial in synthetic organic chemistry. For instance, the study of photodimerization of 3-arylindenones both in solution and in solid state highlights the importance of molecular arrangement in crystal lattices for reaction outcomes (Uemura et al., 2018). This can provide insights into the design of photocatalytic processes involving cyclobutanones.
Synthesis and Characterization of Derivatives
- The synthesis and characterization of novel compounds from cyclobutane derivatives, such as the transformation of 1-exo-substituted 2a-aroyl-1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones with sulfoxonium ylide, show the potential for creating highly strained and structurally unique molecules for various applications, including materials science and drug development (Yadav et al., 2008).
Organic and Medicinal Chemistry
- Benzylated compounds play significant roles in organic synthesis and medicinal chemistry, such as in the development of antimicrobial agents. The synthesis of benzofurans and their applications in preparing natural products demonstrate the utility of benzylated cyclobutanes in generating bioactive molecules (Cruz & Tamariz, 2005). Such research underscores the importance of these compounds in drug discovery and development.
Catalysis
- The development of bench-stable pyridinium salts for the benzylation of alcohols showcases the application of benzylated compounds in catalysis, offering efficient and green synthetic routes for the modification of alcohols (Poon & Dudley, 2006). This research can contribute to more sustainable chemical processes in industrial applications.
Computational Chemistry and Material Science
- Studies involving the synthesis, characterization, and computational analysis of compounds, such as the novel pyrazole derivative synthesized through the annulation method, highlight the interplay between experimental and theoretical chemistry in understanding the properties of new materials and their potential applications (Naveen et al., 2021). Such compounds, by virtue of their structural complexity and electronic properties, can find applications in material science, catalysis, and as functional materials in electronic devices.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-3-(phenylmethoxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2)12(8-13(14)15)10-16-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCDCBWHHVVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)COCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
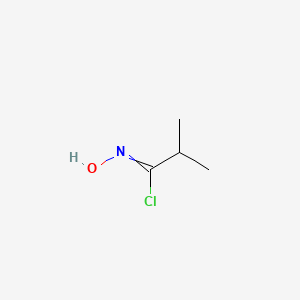
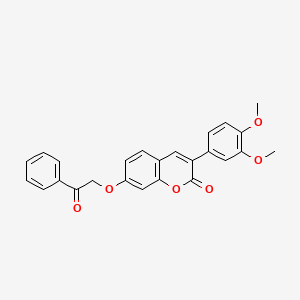

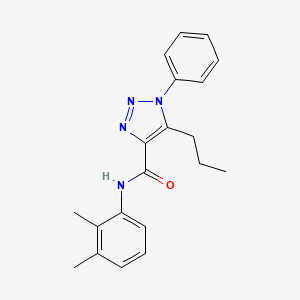

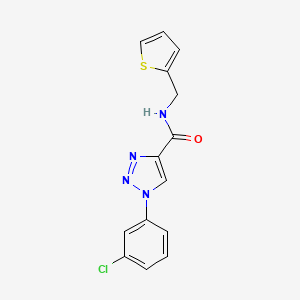
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)
![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2583404.png)
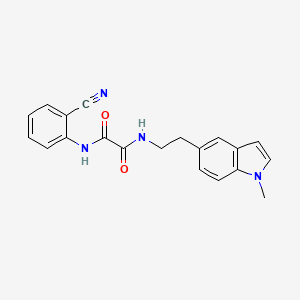
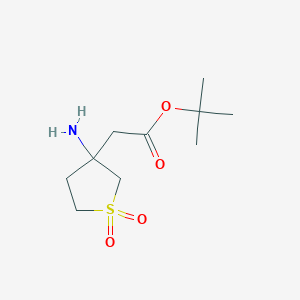

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)